Cas no 28795-34-8 (Indolizine,2-(2-furanyl)-)
Indolizine,2-(2-furanyl)- Chemical and Physical Properties
Names and Identifiers
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- Indolizine,2-(2-furanyl)-
- 2-(furan-2-yl)indolizine
- 2-FURAN-2-YL-INDOLIZINE
- 2-(2-furyl)indolizine
- Indolizine,2-(2-furanyl)
- Indolizine,2-(2-furyl)-(8CI)
- AKOS005254249
- 28795-34-8
- DTXSID20414928
- Indolizine, 2-(2-furanyl)-
- SCHEMBL3886938
- MFCD08277604
-
- MDL: MFCD08277604
- Inchi: 1S/C12H9NO/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
- InChI Key: UGGLREXOFWHWIW-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1C=C2C=CC=CN2C=1
Computed Properties
- Exact Mass: 183.06800
- Monoisotopic Mass: 183.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.6Ų
Experimental Properties
- PSA: 17.55000
- LogP: 3.19930
Indolizine,2-(2-furanyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Indolizine,2-(2-furanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 201808-1g |
2-Furan-2-yl-indolizine |
28795-34-8 | 1g |
$556.00 | 2023-09-09 | ||
| Matrix Scientific | 201808-5g |
2-Furan-2-yl-indolizine |
28795-34-8 | 5g |
$1327.00 | 2023-09-09 | ||
| abcr | AB424679-1 g |
2-(Furan-2-yl)indolizine |
28795-34-8 | 1g |
€694.20 | 2023-06-16 | ||
| abcr | AB424679-5 g |
2-(Furan-2-yl)indolizine |
28795-34-8 | 5g |
€1390.00 | 2023-06-16 | ||
| abcr | AB424679-1g |
2-(Furan-2-yl)indolizine; . |
28795-34-8 | 1g |
€694.20 | 2025-02-14 | ||
| abcr | AB424679-5g |
2-(Furan-2-yl)indolizine; . |
28795-34-8 | 5g |
€1390.00 | 2025-02-14 | ||
| Chemenu | CM230510-1g |
2-(Furan-2-yl)indolizine |
28795-34-8 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM230510-5g |
2-(Furan-2-yl)indolizine |
28795-34-8 | 95%+ | 5g |
$*** | 2023-03-29 | |
| abcr | AB424679-10g |
2-(Furan-2-yl)indolizine; . |
28795-34-8 | 10g |
€1759.20 | 2025-02-14 | ||
| A2B Chem LLC | AB35264-1g |
2-(Furan-2-yl)indolizine |
28795-34-8 | 95+% | 1g |
$1190.00 | 2024-04-20 |
Indolizine,2-(2-furanyl)- Suppliers
Indolizine,2-(2-furanyl)- Related Literature
-
Seonghyeon Nam,Sunhee Lee,Woojin Kim,Ikyon Kim Org. Biomol. Chem. 2023 21 3881
Additional information on Indolizine,2-(2-furanyl)-
Indolizine,2-(2-furanyl)- (CAS No. 28795-34-8): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Indolizine,2-(2-furanyl)-, identified by its chemical abstracts service number CAS No. 28795-34-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the indolizine class, a structural motif characterized by a fused indole and piperidine ring system. The presence of a furanyl substituent at the 2-position of the indolizine core introduces unique electronic and steric properties, making it a versatile scaffold for the development of novel bioactive molecules.
The< strong>indolizine scaffold itself is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a furanyl group further enhances its pharmacological potential by modulating its solubility, metabolic stability, and binding affinity to biological targets. Recent studies have highlighted the< strong>Indolizine,2-(2-furanyl)- as a promising candidate for drug discovery, particularly in the context of targeted therapy against resistant tumors and inflammatory diseases.
In terms of chemical synthesis, Indolizine,2-(2-furanyl)- can be prepared through various methodologies, including cyclization reactions of appropriate precursors and functional group transformations. The synthesis often involves multi-step processes that require careful optimization to achieve high yields and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the furanyl moiety efficiently. These synthetic approaches not only highlight the versatility of the< strong>indolizine scaffold but also contribute to the development of innovative synthetic strategies in medicinal chemistry.
The pharmacological profile of Indolizine,2-(2-furanyl)- has been extensively studied in recent years. Preclinical investigations have demonstrated its potential as an inhibitor of key enzymes involved in cancer progression, such as kinases and proteases. The furanyl group plays a crucial role in modulating the binding interactions with these targets, enhancing the compound's efficacy. Additionally, computational studies using molecular modeling techniques have provided insights into the binding mode of Indolizine,2-(2-furanyl)- with biological receptors, aiding in the design of more potent derivatives.
Beyond its applications in oncology, Indolizine,2-(2-furanyl)- has shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties, where it exhibits inhibitory effects on cytokine production and inflammatory pathways. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary studies suggest that< strong>Indolizine,2-(2-furanyl)- may have neuroprotective effects, making it relevant for exploring treatments against neurodegenerative disorders like Alzheimer's disease.
The development of novel drug candidates often involves structural modifications to optimize their pharmacokinetic properties. In the case of Indolizine,2-(2-furanyl)-, modifications such as halogenation or methylation at various positions have been explored to enhance its bioavailability and target specificity. These structural variations have led to the discovery of several analogs with improved pharmacological profiles. The use of high-throughput screening (HTS) technologies has further accelerated the identification of lead compounds derived from< strong>Indolizine,< strong>-based scaffolds.
The role of computational chemistry in drug discovery has been instrumental in understanding the structure-activity relationships (SAR) of Indolizine derivatives. Techniques such as quantum mechanical calculations and molecular dynamics simulations have provided valuable insights into the electronic structure and conformational behavior of these compounds. These computational approaches complement experimental data and facilitate the rational design of new molecules with enhanced therapeutic potential.
In conclusion,< strong>Indolizine,< strong>-based compounds like , particularly those featuring a furanyl substituent at position 2 (CAS No. 28795-34-8), represent a fascinating area of research with significant therapeutic implications. Their unique chemical properties and diverse biological activities make them valuable tools for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies for these compounds,< strongIndented Indoline derivatives will undoubtedly play an increasingly important role in modern medicine..
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